1-benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one - 60290-20-2

1-benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

Catalog Number: EVT-1813737
CAS Number: 60290-20-2
Molecular Formula: C14H12N2O
Molecular Weight: 224.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrrolo[2,3-c]pyridin-7-one and its derivatives belong to a class of heterocyclic compounds featuring a fused pyrrole and pyridine ring system with a ketone functional group. These scaffolds have attracted significant attention in medicinal chemistry due to their broad range of biological activities, making them valuable starting points for drug discovery. [, , , ]

Synthesis Analysis
  • Pd-catalyzed Intramolecular Cyclization: This method utilizes palladium catalysts to promote the formation of the pyrrolopyridine core through intramolecular cyclization reactions of suitably substituted pyrrole precursors. This approach allows for the introduction of diverse substituents at different positions of the ring system, offering flexibility in designing and synthesizing a wide range of analogs. []
  • Direct Glycosylation: For nucleoside analogs, direct glycosylation of pyrrole precursors with protected sugar moieties is employed. Subsequent ring closure and deprotection steps furnish the desired pyrrolo[3,2-c]pyridin-4(5H)-one nucleosides. []
  • Multi-step Synthesis: Many syntheses rely on multi-step procedures involving the construction of the pyrrole and pyridine rings sequentially. This often involves condensation, cyclization, and aromatization reactions with various reagents and reaction conditions, tailored to the specific substitution pattern desired. [, ]
Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-c]pyridin-7-one derivatives is characterized by a planar, conjugated ring system formed by the fused pyrrole and pyridine units. The ketone group at the 7-position introduces a dipole moment, influencing the molecule's polarity and potential interactions with biological targets. Substituents on the pyrrole and pyridine rings significantly influence the molecule's overall shape, size, and electronic properties, ultimately affecting its biological activity and physicochemical properties. X-ray crystallography has been used to determine the specific three-dimensional structures of some derivatives, providing valuable insights into their structure-activity relationships. [, ]

Chemical Reactions Analysis
  • N-alkylation: The nitrogen atom in the pyrrole ring can be readily alkylated using various alkylating agents, allowing for the modulation of lipophilicity and other physicochemical properties. [, ]
  • Amination: Introduction of amine groups at different positions of the ring system can be achieved through various amination reactions, providing handles for further derivatization or influencing interactions with biological targets. [, ]
  • Condensation Reactions: The ketone functionality can participate in condensation reactions with amines to generate imines or hydrazones, enabling the generation of libraries of compounds with varied functionalities. []
  • Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki coupling, can be employed to introduce aryl or heteroaryl substituents onto the pyrrolopyridine core, further expanding the structural diversity accessible within this class of compounds. []
Mechanism of Action
  • Bromodomain Inhibitors: These compounds competitively bind to the bromodomains of proteins like TAF1, disrupting their interaction with acetylated lysine residues on histones and modulating gene expression. [, ]
  • Kinase Inhibitors: Certain derivatives exhibit inhibitory activity against kinases like platelet-derived growth factor receptor (PDGFR) by competing with ATP for binding to the kinase active site, thereby interfering with signal transduction pathways. []
  • Histamine H4 Receptor Antagonists: Some pyrrolo[2,3-c]pyridin-7-one derivatives show selective antagonism towards the H4 histamine receptor, potentially useful for treating vestibular disorders. []
Applications
  • Medicinal Chemistry: This class serves as a versatile scaffold for developing potential therapeutic agents. Researchers have explored their potential as anticancer agents [], bromodomain inhibitors [, ], kinase inhibitors [], antiviral agents [], and treatments for vestibular disorders [].

-(but-3-en-1-yl)-4-(1-methyl-6-(morpholine-4-carbonyl)-1H-benzo[d]imidazol-4-yl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (Cpd27, GNE-371) []

Compound Description: Cpd27 is a potent and selective in vitro tool compound for the second bromodomain of human transcription-initiation-factor TFIID subunit 1 (TAF1(2)). It exhibits an IC50 of 10 nM for TAF1(2) binding and maintains high selectivity over other bromodomain family members. Cpd27 demonstrates cellular activity in a TAF1(2) target engagement assay (IC50 = 38 nM) and displays synergistic antiproliferative effects with the BET inhibitor JQ1. These findings suggest that Cpd27 engages with endogenous TAF1 and supports its use in mechanistic and target validation studies [].

-[3-(cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one (7d-6) []

Compound Description: Compound 7d-6 is a potent platelet-derived growth factor (PDGF) inhibitor, showing significant activity in PDGF-induced cell proliferation and autophosphorylation assays (IC50 = 0.05 μmol/L and 0.03 μmol/L, respectively) [].

-[3-(cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}-8-fluoroquinoxalin-2(1H)-one (7d-9) []

Compound Description: Identified as a potent and selective PDGF-beta receptor (PDGF-βR) inhibitor, 7d-9 exhibits an IC50 of 0.014 μmol/L in cell proliferation assays and 0.007 μmol/L in autophosphorylation assays []. Notably, it demonstrates high selectivity for PDGF-βR, with IC50 values exceeding 1000-fold against other receptor tyrosine kinases like VEGFR2, EGFR, c-Met, and IGF-IR [].

-[3-(cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}-5-methoxyquinoxalin-2(1H)-one (7b-2) []

Compound Description: Compound 7b-2 demonstrates potent inhibitory activity against both PDGF- and VEGF-induced signaling pathways. It exhibits IC50 values of 0.004 μmol/L and 0.0008 μmol/L in cell proliferation and autophosphorylation assays, respectively, for PDGF. Furthermore, it inhibits VEGFR2 (KDR) with an IC50 of 0.008 μmol/L in autophosphorylation assays [].

-amino-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (8) []

Compound Description: Compound 8 is a novel analog of 2'-deoxyguanosine. The synthesis of this compound involved a multi-step process that included glycosylation and ring closure reactions [].

-amino-1-beta-D-arabinofuranosyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (13) []

Compound Description: This compound is another new analog of 2'-deoxyguanosine. Its synthesis, similar to compound 8, involved a series of glycosylation and ring closure reactions [].

Properties

CAS Number

60290-20-2

Product Name

1-benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

IUPAC Name

1-benzyl-6H-pyrrolo[2,3-c]pyridin-7-one

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C14H12N2O/c17-14-13-12(6-8-15-14)7-9-16(13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,17)

InChI Key

TYUSQBYDXATKFI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C(=O)NC=C3

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C(=O)NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.